
COENZYME A,S-DODECANOATE
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Overview
Description
The compound with the chemical formula COENZYME A,S-DODECANOATE Lauroyl Coenzyme A . It is a significant biological coenzyme that plays a crucial role in the metabolism of fatty acids within living organisms. This compound is involved in the transport and catalytic processes of fatty acids, making it essential for various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lauroyl Coenzyme A is typically synthesized through the esterification reaction between lauric acid and coenzyme A. The reaction involves the formation of an ester bond between the carboxyl group of lauric acid and the hydroxyl group of coenzyme A .
Industrial Production Methods: In industrial settings, the synthesis of Lauroyl Coenzyme A can be achieved through chemical synthesis methods. The process involves the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Lauroyl Coenzyme A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different fatty acid derivatives, while reduction can yield various alcohols and hydrocarbons .
Scientific Research Applications
Biochemical Functions
Coenzyme A, S-dodecanoate is synthesized through the condensation of coenzyme A with lauric acid (dodecanoic acid). This reaction is catalyzed by acyl-CoA ligases, which activate fatty acids for subsequent metabolic processes. The primary functions of this compound include:
- Fatty Acid Metabolism : Coenzyme A derivatives are essential for the β-oxidation of fatty acids, where they facilitate the breakdown of long-chain fatty acids into acetyl-CoA units for energy production.
- Biosynthesis of Lipids : It plays a critical role in the synthesis of complex lipids, including phospholipids and triglycerides, which are vital for cellular structure and function.
- Regulation of Metabolic Pathways : Coenzyme A derivatives act as allosteric regulators in various metabolic pathways, influencing enzyme activities and metabolic flux.
Metabolic Studies
Coenzyme A, S-dodecanoate has been extensively studied in metabolic research. For instance, its role in mitochondrial fatty acid oxidation has been highlighted in studies involving gene knockout models. These studies have shown that alterations in CoA metabolism can lead to metabolic disorders and have implications for conditions such as obesity and diabetes .
Polymer Biosynthesis
Research has demonstrated that Coenzyme A derivatives can be utilized in the biosynthesis of polyhydroxyalkanoates (PHAs), biopolymers produced by microorganisms. The channeling of CoA-derived monomers into PHA synthesis pathways has been characterized in various bacterial strains . This application is significant for developing biodegradable plastics from renewable resources.
Therapeutic Potential
The antioxidant function of coenzyme A has garnered attention in therapeutic research. Studies suggest that protein CoAlation—where coenzyme A modifies protein cysteine residues—plays a protective role during oxidative stress . This mechanism has implications for diseases characterized by oxidative damage, including neurodegenerative disorders.
Case Study 1: Fatty Acid Metabolism in Mice
A study investigating the metabolic adaptations in medium-chain acyl-CoA dehydrogenase knockout (MCAD-KO) mice revealed significant changes in gene expression related to CoA metabolism. The results indicated compensatory mechanisms involving acyl-CoA thioesterases that enhance free fatty acid oxidation pathways .
Parameter | MCAD-KO Mice | Wild Type Mice |
---|---|---|
LCAD Protein Concentration | Low | Normal |
Gene Expression Changes | Upregulated | Downregulated |
Lipid Peroxidation Indicator | No Significant Change | Normal |
Case Study 2: Polyhydroxyalkanoate Production
In a study focused on polyhydroxybutyrate biosynthesis from lauric acid using engineered bacterial strains, it was found that the presence of Coenzyme A derivatives significantly increased polymer yield. The engineered strains exhibited enhanced enoyl-CoA hydratase activity, facilitating improved conversion rates .
Mechanism of Action
Lauroyl Coenzyme A exerts its effects by acting as a carrier and catalyst for fatty acids within the body. It facilitates the transport of fatty acids into mitochondria, where they undergo β-oxidation to produce energy. The molecular targets include enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and carnitine palmitoyltransferase .
Comparison with Similar Compounds
Myristoyl Coenzyme A (C35H62N7O17P3S): Similar in structure but contains a longer fatty acid chain.
Palmitoyl Coenzyme A (C37H66N7O17P3S): Contains an even longer fatty acid chain compared to Lauroyl Coenzyme A.
Stearoyl Coenzyme A (C39H70N7O17P3S): Contains the longest fatty acid chain among the similar compounds
Uniqueness: Lauroyl Coenzyme A is unique due to its specific chain length, which makes it particularly effective in certain metabolic pathways. Its intermediate chain length allows it to participate in both short-chain and long-chain fatty acid metabolism, providing versatility in biochemical processes .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying Coenzyme A,S-dodecanoate in biological samples, and how should they be validated?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantification due to its high sensitivity and specificity. Key parameters include column selection (e.g., C18 reversed-phase), ionization mode (ESI+ or ESI–), and calibration with stable isotope-labeled internal standards . Validation requires assessing linearity (R² > 0.99), limit of detection (LOD < 1 nM), and intra-/inter-day precision (CV < 15%). Purity analysis via UV-Vis or NMR is critical to confirm structural integrity .
Q. How can researchers ensure reproducibility in synthesizing this compound in laboratory settings?
- Methodological Answer : Reproducibility hinges on standardized protocols for acyl-CoA synthesis. Key steps include:
- Enzymatic coupling : Use purified acyl-CoA synthetases with optimized molar ratios (e.g., 1:5 CoA:fatty acid) and ATP/Mg²⁺ cofactors .
- Purification : Employ affinity chromatography (e.g., HiTrap Q HP for anion exchange) followed by lyophilization.
- Documentation : Report reaction pH, temperature, and solvent composition (e.g., 50 mM Tris-HCl, pH 8.0) to enable replication .
Q. What are the key considerations when designing experiments to study this compound’s role in metabolic pathways?
- Methodological Answer :
- Variable selection : Control for cellular compartmentalization (e.g., mitochondrial vs. cytosolic pools) and competing substrates (e.g., acetyl-CoA).
- Model systems : Use isotope tracing (¹³C-labeled dodecanoate) in cell cultures or knockout models (e.g., CRISPR-Cas9-modified ACSL isoforms) to isolate pathways .
- Data normalization : Express activity relative to total protein content or housekeeping enzymes (e.g., citrate synthase) to mitigate batch effects .
Advanced Research Questions
Q. How can contradictory data on this compound’s enzymatic activity across pH gradients be systematically resolved?
- Methodological Answer :
- Systematic review : Conduct a scoping study (Arksey & O’Malley framework) to aggregate data from diverse assays (e.g., spectrophotometric vs. radiometric) and identify confounding variables (e.g., buffer ionic strength) .
- Meta-analysis : Apply random-effects models to quantify heterogeneity (I² statistic) and subgroup analyses to test pH-dependent activity hypotheses .
- Experimental validation : Replicate disputed conditions using standardized buffers (e.g., HEPES vs. phosphate) and report kinetic parameters (Km, Vmax) with error propagation analysis .
Q. What strategies integrate computational modeling with experimental data to elucidate this compound’s structural dynamics?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with acyl-CoA-binding proteins (ACBPs). Validate with mutagenesis (e.g., ACBP Lys32Ala) and surface plasmon resonance (SPR) .
- MD simulations : Simulate lipid bilayer interactions (GROMACS suite) under physiological temperatures (310 K) and compare with experimental data from NMR chemical shifts or calorimetry (ΔH measurements) .
- Data fusion : Apply Bayesian statistics to reconcile discrepancies between predicted and observed conformational changes .
Q. What methodological challenges arise in studying this compound’s interactions with lipid bilayers, and how are they addressed?
- Methodological Answer :
- Membrane permeability : Use fluorescent analogs (e.g., BODIPY-labeled dodecanoate) and confocal microscopy to track uptake kinetics. Control for artifacts with scramblase inhibitors .
- Phase separation : Characterize lipid raft partitioning via sucrose density gradient centrifugation and GPI-anchored protein colocalization .
- Quantitative analysis : Employ Langmuir troughs to measure monolayer insertion thermodynamics (ΔG) and compare with computational predictions .
Q. Data Contradiction & Validation
Q. How should researchers address discrepancies in reported binding affinities of this compound for transcriptional regulators?
- Methodological Answer :
- Assay standardization : Compare ITC (isothermal titration calorimetry) and SPR results using identical buffer conditions (e.g., 150 mM NaCl).
- Negative controls : Include competition assays with non-hydrolyzable analogs (e.g., CoA-S-ethyl dodecanoate) to rule out non-specific binding .
- Cross-lab validation : Share raw data (e.g., SPR sensorgrams) via repositories like Zenodo for independent reanalysis .
Properties
Molecular Formula |
C33H58N7O17P3S |
---|---|
Molecular Weight |
949.8 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate |
InChI |
InChI=1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/t22-,26-,27-,28?,32-/m1/s1 |
InChI Key |
YMCXGHLSVALICC-IIZVUBDFSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonyms |
coenzyme A, lauroyl- dodecanoyl-CoA lauroyl-CoA lauroyl-coenzyme A |
Origin of Product |
United States |
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